molecular formula C11H10N2O5S B6420440 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonyl]acetic acid CAS No. 1216185-85-1

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonyl]acetic acid

Cat. No. B6420440
CAS RN: 1216185-85-1
M. Wt: 282.27 g/mol
InChI Key: KZAMGKKNAJOBGA-UHFFFAOYSA-N
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Description

The compound “2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonyl]acetic acid” is a quinazolinone derivative . Quinazolinones are a significant class of nitrogenous heterocycles with various biological properties .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been studied . The quinazoline ring forms a dihedral angle with the phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonyl]acetic acid” are not available, quinazolinone derivatives have been known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-{1-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid”, include a molecular weight of 287.32, storage temperature at room temperature (RT), and it appears as a powder .

Mechanism of Action

The mechanism of action of quinazolinone derivatives is diverse and depends on the specific derivative and its biological target .

Safety and Hazards

The safety and hazards of a similar compound, “2-{1-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid”, are indicated by the GHS07 pictogram with the signal word “Warning”. Hazard statements include H315, H319, and H335 .

properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c14-10(15)6-19(17,18)5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAMGKKNAJOBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid

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